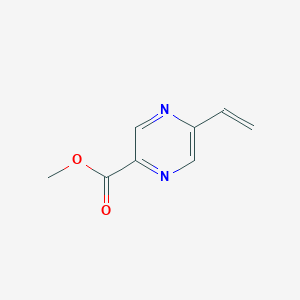

Methyl 5-vinylpyrazine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-ethenylpyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-3-6-4-10-7(5-9-6)8(11)12-2/h3-5H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSVLKGIIXSMEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(N=C1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-vinylpyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-vinylpyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the methyl ester.

Another method involves the direct esterification of 5-vinylpyrazine-2-carboxylic acid using methanol and a catalytic amount of a strong acid like hydrochloric acid. This method is advantageous due to its simplicity and the availability of reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-vinylpyrazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as hydrogen in the presence of a palladium catalyst.

Substitution: The pyrazine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst, nitration using nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of 5-formylpyrazine-2-carboxylate or 5-carboxypyrazine-2-carboxylate.

Reduction: Formation of methyl 5-ethylpyrazine-2-carboxylate.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Synthesis of Methyl 5-vinylpyrazine-2-carboxylate

This compound can be synthesized through various methods, often involving the reaction of pyrazine derivatives with vinyl groups. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity of the final product.

Synthesis Methodology

- Starting Materials : Commonly used starting materials include pyrazine derivatives and vinyl esters.

- Reaction Conditions : The reaction is generally carried out under controlled temperatures and in the presence of catalysts to enhance yield.

- Purification : Post-reaction, purification techniques such as crystallization or chromatography are employed to isolate the desired compound.

Pharmaceutical Applications

This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.

Case Study: Antimycobacterial Activity

A study investigated the synthesis of derivatives related to pyrazinamide, a first-line antitubercular drug. The synthesized compounds exhibited significant antimycobacterial activity against Mycobacterium tuberculosis with several candidates showing low cytotoxicity in vitro. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL, indicating their potential as effective treatments for tuberculosis .

Potential as Drug Intermediates

The compound serves as an intermediate in the synthesis of various pharmaceuticals, including hypoglycemic agents like glipizide. The synthesis process for these drugs often involves this compound due to its favorable reactivity and structural properties .

Agricultural Applications

In agriculture, this compound can be utilized as a plant growth regulator or pesticide.

Case Study: Plant Growth Regulation

Research has indicated that certain pyrazine derivatives can enhance growth rates in specific plant species. The application of this compound may promote root development and overall plant vigor, making it a candidate for further exploration in agricultural biotechnology.

Food Science Applications

The compound's unique flavor profile makes it a potential additive in food science.

Flavoring Agent

This compound has been studied for its aromatic properties, contributing to flavor enhancement in food products. Its use could improve sensory attributes in various culinary applications, particularly in processed foods where flavor stability is crucial.

Summary of Findings

The following table summarizes key applications and findings related to this compound:

Mechanism of Action

The mechanism of action of methyl 5-vinylpyrazine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, its antimicrobial activity could be due to the inhibition of essential bacterial enzymes, leading to cell death. In materials science, its reactivity allows for the formation of cross-linked polymers, enhancing the mechanical properties of the resulting materials.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of Methyl 5-vinylpyrazine-2-carboxylate with analogous compounds:

Stability and Reactivity

- The vinyl group in this compound increases susceptibility to oxidation and polymerization compared to saturated analogs (e.g., methyl or chloro derivatives).

- Chloro and bromo substituents enhance electrophilicity, facilitating nucleophilic substitution reactions, while methyl groups improve thermal stability .

Biological Activity

Methyl 5-vinylpyrazine-2-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and agricultural science due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential applications in agriculture.

Chemical Structure and Properties

This compound belongs to the pyrazine family of compounds, characterized by a five-membered aromatic ring with nitrogen atoms. Its structure includes a vinyl group and a carboxylate functional group, which are crucial for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens, particularly mycobacterial strains.

Table 1: Antimicrobial Activity Against Mycobacterium Tuberculosis

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 12.5 | Mycobacterium tuberculosis H37Rv |

| Pyrazinamide | 25 | Mycobacterium tuberculosis H37Rv |

| Compound X | 6.25 | Mycobacterium tuberculosis H37Rv |

The minimum inhibitory concentration (MIC) for this compound was found to be 12.5 µg/mL against Mycobacterium tuberculosis H37Rv, indicating significant antimycobacterial activity comparable to that of established drugs like pyrazinamide .

Cytotoxicity Studies

Cytotoxicity assessments are essential for evaluating the safety profile of new compounds. In vitro studies using the HepG2 cell line demonstrated that this compound exhibited low cytotoxic effects, with an IC50 greater than 750 µM, suggesting a favorable selectivity index for therapeutic applications .

Table 2: Cytotoxicity Results

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| This compound | >750 | >60 |

| Pyrazinamide | 200 | <8 |

The selectivity index indicates that this compound is significantly less toxic to human cells compared to its antimicrobial efficacy against M. tuberculosis, which is crucial for drug development.

Agricultural Applications

Due to its biological activity, this compound has been explored for potential use as a pesticide or fungicide. Its ability to inhibit fungal growth suggests it could be developed into a biopesticide, offering an environmentally friendly alternative to synthetic chemicals .

Case Studies and Research Findings

- Antimycobacterial Activity : A study demonstrated that derivatives of pyrazine compounds, including this compound, showed promising results against various strains of Mycobacterium, indicating potential as new treatments for tuberculosis .

- Cytotoxicity Assessment : Research involving HepG2 cells confirmed that this compound maintains low toxicity levels while exhibiting significant antimycobacterial properties, making it a candidate for further pharmacological development .

- Agricultural Efficacy : Investigations into the agricultural applications revealed that this compound could effectively suppress fungal pathogens in crops, enhancing plant health and yield without adverse environmental impacts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-vinylpyrazine-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step pathways involving halogenation, esterification, and vinylation. For example, starting from 2,5-dimethylpyrazine, chlorination using N-chlorosuccinimide introduces a reactive site, followed by esterification with methanol under acidic conditions. Vinylation can be achieved via Heck coupling or palladium-catalyzed cross-coupling reactions. Optimize temperature (e.g., 60–80°C for esterification) and solvent polarity (e.g., DMF for coupling reactions) to enhance yield. Monitor intermediates using TLC and NMR to confirm stepwise progression .

Q. How can solvent extraction techniques improve the purification of this compound?

- Methodological Answer : Simultaneous membrane-based solvent extraction (MBSE) and stripping (MBSS) are effective for isolating polar derivatives like pyrazine carboxylates. Use layered bulk liquid membranes with organic solvents (e.g., octanol) to selectively separate the compound from byproducts. Adjust pH to ionize the carboxylate group, enhancing solubility in the aqueous phase during MBSS. Validate purity via HPLC with UV detection at 254 nm .

Q. What spectroscopic and crystallographic methods are critical for structural characterization?

- Methodological Answer :

- NMR : Use - and -NMR to confirm vinyl and ester functional groups. Compare chemical shifts with analogs like 5-methylpyrazine-2-carboxylic acid (δ ~8.5 ppm for pyrazine protons) .

- X-ray Crystallography : Co-crystallize with metals (e.g., tin) to form stable complexes for single-crystal analysis. For example, bis(5-methylpyrazine-2-carboxylato)diphenyltin(IV) reveals bond angles and coordination geometry via diffraction studies .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 195.06 for CHNO) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for biological applications?

- Methodological Answer :

- Core Modifications : Replace the vinyl group with halogens (e.g., Cl, Br) or electron-withdrawing substituents to enhance electrophilicity. Compare EC values in apoptosis assays, as seen in substituted benzohydrazides .

- Bioisosteres : Substitute the pyrazine ring with thiazole or triazole moieties to improve metabolic stability. Evaluate antimicrobial activity using MIC assays against Gram-positive/negative strains .

- 3D-QSAR Modeling : Use docking simulations to predict binding affinity to target enzymes (e.g., caspases) and validate with in vitro assays .

Q. How to resolve contradictions in spectral data during characterization?

- Methodological Answer :

- Dynamic NMR : Identify tautomeric equilibria or conformational changes causing split peaks. For example, vinyl protons may exhibit coupling variations under different temperatures .

- DFT Calculations : Compare experimental IR/Raman spectra with theoretical vibrational modes (e.g., B3LYP/6-311+G(d,p) basis set) to assign ambiguous peaks .

- Isotopic Labeling : Use -labeled pyrazine to distinguish N-environment shifts in complex mixtures .

Q. What coordination chemistry applications exist for this compound?

- Methodological Answer : The compound acts as a ligand for transition metals (e.g., Sn, W) to form 3D networks. Synthesize tin(IV) complexes by reacting with Ln(NO)·6HO in ethanol/water. Characterize via X-ray diffraction to confirm octahedral geometry and assess catalytic activity in oxidation reactions .

Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?

- Methodological Answer :

- Acidic Hydrolysis : Reflux in HCl (1M) to cleave the ester group, yielding 5-vinylpyrazine-2-carboxylic acid. Monitor via HPLC-MS for degradation kinetics.

- Basic Conditions : Treat with NaOH (0.1M) to saponify the ester, forming carboxylate salts. Use TGA/DSC to study thermal stability of derivatives .

Q. What computational strategies predict reactivity in cross-coupling reactions involving the vinyl group?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify nucleophilic/electrophilic sites. For vinylpyrazines, the β-carbon is reactive in Suzuki-Miyaura couplings .

- MD Simulations : Model solvent effects on transition states using Amber force fields. Optimize Pd(PPh) catalyst loading (2–5 mol%) to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.